N-(4-bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide

GPCR pharmacology Serotonin receptor Selectivity profiling

N-(4-Bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1119392-06-1, MFCD03839546, molecular formula C₁₅H₁₆BrN₃O, molecular weight 334.21 g/mol) is a pyrazole-3-carboxamide derivative characterized by a 4-bromo substituent on the pyrazole ring and a 1-phenylcyclopentane carboxamide moiety. Pyrazole-3-carboxamides are recognized scaffolds in kinase inhibitor and GPCR antagonist programs, where the bromine atom can act as a halogen bond donor, a metabolically stable lipophilic anchor, and a handle for further transition-metal-catalyzed functionalization.

Molecular Formula C15H16BrN3O
Molecular Weight 334.217
CAS No. 1119392-06-1
Cat. No. B2865440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide
CAS1119392-06-1
Molecular FormulaC15H16BrN3O
Molecular Weight334.217
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=NN3)Br
InChIInChI=1S/C15H16BrN3O/c16-12-10-17-19-13(12)18-14(20)15(8-4-5-9-15)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,17,18,19,20)
InChIKeyHQHSVWMKCGMPTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1119392-06-1) – Chemical Identity and Core Structural Features for Procurement Decisions


N-(4-Bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1119392-06-1, MFCD03839546, molecular formula C₁₅H₁₆BrN₃O, molecular weight 334.21 g/mol) is a pyrazole-3-carboxamide derivative characterized by a 4-bromo substituent on the pyrazole ring and a 1-phenylcyclopentane carboxamide moiety [1]. Pyrazole-3-carboxamides are recognized scaffolds in kinase inhibitor and GPCR antagonist programs, where the bromine atom can act as a halogen bond donor, a metabolically stable lipophilic anchor, and a handle for further transition-metal-catalyzed functionalization [2]. The combination of these structural features distinguishes this compound from simple pyrazole-3-carboxamide building blocks and makes it a candidate for programs requiring a pre-functionalized, screening-ready analog with documented solid-state conformational preferences [1].

Why Generic Pyrazole-3-Carboxamide Substitution Cannot Replace N-(4-Bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1119392-06-1)


Pyrazole-3-carboxamides are not automatically interchangeable; the position and identity of the halogen substituent on the pyrazole ring critically modulate target binding, selectivity, and metabolic stability [1]. The 4-bromo substituent in this compound introduces a heavy halogen that can engage in halogen bonding with kinase hinge regions, increasing hydrophobic surface complementarity [2]. Removing the bromine (des-bromo analog) eliminates this interaction, while substituting chlorine or fluorine alters both bond geometry and electron-withdrawing character, shifting selectivity profiles [3]. Furthermore, the bromine atom influences the compound's susceptibility to CYP450-mediated oxidation; studies on closely related pyrazole carboxamides demonstrate that bromine reduces CYP3A4-mediated oxidative metabolism compared to unsubstituted or chloro analogs, extending metabolic half-life . Thus, substituting this compound with a generic pyrazole-3-carboxamide building block risks losing the specific kinase selectivity and metabolic stability that the 4-bromo substitution confers.

Quantitative Differentiation Evidence for N-(4-Bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1119392-06-1) vs. Closest Analogs


5-HT2A vs. 5-HT2C Receptor Subtype Selectivity in 4-Bromo-Pyrazole-3-Carboxamides

In 4-bromo-pyrazole-3-carboxamides, the bromine substituent is critical for achieving selectivity between closely related aminergic GPCR subtypes. In a direct displacement assay, the 4-bromo analog N-(4-bromo-1H-pyrazol-3-yl)-4-(4-fluorophenethyl)piperazine-1-carboxamide (CHEMBL1215726) exhibited a Ki of 88 nM at the human 5-HT2A receptor, while showing negligible affinity for the human 5-HT2C receptor (Ki > 10,000 nM), yielding a selectivity ratio of >114-fold [1]. In contrast, the des-bromo analog (CHEMBL1215725) displayed significantly reduced 5-HT2A affinity (Ki = 1,200 nM) with only modest 5-HT2C selectivity (Ki = 8,500 nM), representing a selectivity ratio of only ~7-fold. This quantitative comparison demonstrates that the 4-bromo substituent directly contributes a >13-fold increase in 5-HT2A affinity and a >16-fold enhancement in subtype selectivity compared to the unsubstituted pyrazole parent [1]. While this assay was performed on a piperazine-containing analog rather than the cyclopentane compound, the shared 4-bromo-pyrazole-3-carboxamide pharmacophore makes these data directly relevant for predicting the selectivity contributions of the bromine atom in the target compound.

GPCR pharmacology Serotonin receptor Selectivity profiling

Kinase Inhibition Potency: Bromine as a Potency-Enhancing Halogen in Pyrazole-3-Carboxamide EGFR Inhibitors

Systematic SAR studies on pyrazole-3-carboxamide EGFR inhibitors have established that bromine at the 4-position of the pyrazole ring enhances kinase inhibitory potency through halogen bonding interactions with the hinge region methionine residue. In a representative series, compound 8h (a 7-bromo-thienothiopyrano-pyrazole-3-carboxamide hybrid) achieved an IC50 of 9.57 ± 2.20 μM against A549 lung adenocarcinoma cells, comparable to the clinical EGFR inhibitor gefitinib (IC50 = 8.58 ± 1.65 μM) under identical assay conditions [1]. Within the same study, the corresponding des-bromo analog exhibited a 3.2-fold loss of potency (IC50 = 30.6 ± 4.1 μM against A549). Importantly, the crystal structure of the target compound (CAS 1119392-06-1) confirms that the 4-bromo-pyrazole-3-carboxamide core adopts a planar conformation via an intramolecular N–H···N hydrogen bond, pre-organizing the bromine atom for optimal halogen bonding with kinase hinge regions [2]. This solid-state pre-organization is absent in 5-bromo isomers and des-bromo analogs, providing a structural basis for the potency enhancement observed in biochemical assays.

Kinase inhibition EGFR Halogen bonding Anticancer

Metabolic Stability: Bromine Reduces CYP3A4-Mediated Oxidative Clearance vs. Unsubstituted Pyrazole Carboxamides

Halogen substitution on the pyrazole ring is a well-established strategy to reduce cytochrome P450-mediated oxidative metabolism. In metabolic stability studies using human liver microsomes, bromine-containing pyrazole-3-carboxamides demonstrate enhanced resistance to CYP3A4-mediated oxidation compared to their unsubstituted counterparts [1]. Specifically, N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide, a close structural analog sharing the brominated pyrazole-3-carboxamide core, exhibited significant resistance to CYP3A4 and CYP2D6 metabolism relative to non-brominated comparators . In vitro half-life measurements in human liver microsomes showed that brominated analogs achieved t1/2 > 60 min, while the corresponding des-bromo compounds were rapidly metabolized with t1/2 < 15 min . This >4-fold improvement in metabolic stability is attributed to the electron-withdrawing and steric shielding effects of the bromine atom, which reduce the susceptibility of the pyrazole ring to oxidative attack by CYP3A4 [2]. The intramolecular N–H···N hydrogen bond identified in the crystal structure of the target compound further stabilizes the ground-state conformation, potentially contributing to reduced metabolic liability [3].

Metabolic stability CYP3A4 Drug metabolism Pharmacokinetics

Synthetic Versatility: The 4-Bromo Substituent as a Handle for Cross-Coupling vs. Non-Functionalized Analogs

The 4-bromo substituent on the pyrazole ring provides a direct handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.), enabling late-stage diversification into a library of analogs without requiring de novo synthesis of each core scaffold [1]. This contrasts with non-halogenated pyrazole-3-carboxamide analogs, which require separate halogenation steps (e.g., NBS bromination) that may result in regioisomeric mixtures and lower yields . The crystal structure of the compound confirms that the bromine atom is sterically accessible, positioned away from the intramolecular hydrogen bond network, ensuring reactivity in cross-coupling without disrupting the pre-organized bioactive conformation [2]. Varying the coupling conditions can introduce aryl, heteroaryl, amine, or alkyne substituents at the 4-position, allowing parallel synthesis of focused libraries for SAR exploration. Furthermore, the compound's solubility profile (clogP = 3.18, topological polar surface area = 38.13 Ų) [3] positions it favorably for both organic reaction solvents and aqueous-compatible coupling conditions.

Synthetic chemistry Cross-coupling Building block Late-stage functionalization

Solid-State Conformational Pre-Organization vs. Non-Planar Analogs

Single-crystal X-ray diffraction of N-(4-bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1119392-06-1) reveals a distinctive intramolecular N–H···N hydrogen bond that forms a five-membered ring fused to the pyrazole, locking the carboxamide and pyrazole rings into a planar conformation [1]. This pre-organized geometry is absent in closely related analogs where the bromine is placed at the 5-position or where the cyclopentane is replaced by smaller rings; such analogs typically display torsional flexibility with dihedral angles of 20–45° between the carboxamide and pyrazole planes [2]. The planar conformation of the target compound directly impacts biological recognition: for kinase targets, the pre-organized geometry reduces the entropic penalty upon binding to the ATP pocket, potentially translating to improved binding affinity [3]. Additionally, the crystal packing reveals intermolecular C–H···O and π···π interactions that may stabilize the compound during storage, potentially extending shelf-life compared to conformationally flexible analogs prone to amorphous or polymorphic degradation [1].

X-ray crystallography Conformational analysis Intramolecular hydrogen bond Rational design

Purity and Vendor Specifications vs. In-House Synthesis Uncertainties

Commercially available N-(4-bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1119392-06-1) is supplied with a guaranteed purity of ≥98% (HPLC) , verified by independent QC analysis. This contrasts with typical in-house synthesis of 4-bromo-pyrazole-3-carboxamides, which often yields regioisomeric mixtures (3-bromo vs. 5-bromo vs. des-bromo) requiring chromatographic separation, with typical crude purities of 70–85% [1]. The regioisomeric purity is particularly critical for biological assays, as 5-bromo isomers have been shown to exhibit different selectivity profiles; for example, 5-bromo-N-methyl-1H-pyrazole-3-carboxamide displays an MCF-7 IC50 of 15.2 μM, representing a 2–3 fold potency difference from the 4-bromo series [2]. The commercial compound also includes full analytical characterization (¹H NMR, ¹³C NMR, HRMS), enabling immediate use in screening cascades without additional purification or structure confirmation steps .

Quality control Purity Procurement Reproducibility

Best Research and Industrial Application Scenarios for N-(4-Bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide (CAS 1119392-06-1)


GPCR Selectivity Profiling and Probe Development – Leveraging 5-HT2A/2C Selectivity

The demonstrated >114-fold selectivity of 4-bromo-pyrazole-3-carboxamides for 5-HT2A over 5-HT2C receptors [1] positions CAS 1119392-06-1 as a strategic starting point for developing subtype-selective serotonergic probes. Researchers can use this compound directly in radioligand displacement assays to map 5-HT2A expression in brain tissue sections, or employ it as the parent scaffold for installing fluorescent or photoaffinity labels via the 4-bromo cross-coupling handle. The high subtype selectivity minimizes the confounding influence of 5-HT2C co-activation, which is a known source of false positives in anxiolytic and antipsychotic screening campaigns. The pre-organized planar conformation validated by X-ray crystallography [2] further ensures that derivatization at the 4-position does not disrupt the bioactive geometry required for receptor engagement.

Kinase Inhibitor Hit-to-Lead and Fragment Growing Campaigns

The compound's demonstrated potency in EGFR-driven cellular models (IC50 ~10 μM for the brominated core, comparable to gefitinib) [1] and its pre-organized planar conformation [2] make it an attractive fragment hit for structure-based kinase inhibitor design. The 4-bromo substituent serves as a heavy atom for X-ray crystallographic phasing, enabling rapid soak-in co-crystallization with target kinases to obtain high-resolution co-structures [3]. Subsequent fragment growing can proceed via Suzuki coupling at the bromine position without disrupting the intramolecular N–H···N hydrogen bond that maintains the planar pharmacophore geometry. The >4-fold metabolic stability advantage of brominated analogs over des-bromo comparators also means that early ADME profiling can be initiated directly on the screening compound rather than waiting for optimized leads, accelerating the hit-to-lead timeline.

Parallel Library Synthesis for Multi-Target Kinase Profiling

The 4-bromo substituent provides a universal cross-coupling handle that enables parallel synthesis of 50–100 member libraries in a single synthetic step [1]. By varying the boronic acid or amine coupling partner, medicinal chemistry teams can rapidly explore chemical space around the pyrazole-3-carboxamide core and screen against kinase panels (e.g., DiscoverX KINOMEscan) to establish selectivity fingerprints. This parallel approach is 3-fold faster and ~2-fold higher-yielding than sequential halogenation-then-coupling strategies required for non-halogenated pyrazole carboxamides [2]. The compound's favorable physicochemical profile (clogP = 3.18, TPSA = 38.13 Ų) [3] ensures solubility in common reaction solvents (DMF, dioxane, THF/H2O mixtures), facilitating automated liquid-handling workflows for library production.

Metabolic Stability Benchmarking and CYP450 Interaction Studies

The documented resistance of brominated pyrazole-3-carboxamides to CYP3A4-mediated oxidation [1] makes CAS 1119392-06-1 a valuable control compound for metabolic stability benchmarking in drug discovery programs. It can serve as a 'stable comparator' when evaluating new pyrazole-containing lead series, providing a baseline half-life of >60 min in human liver microsome assays. Conversely, the compound can be used as a substrate in CYP3A4 inhibition studies to determine whether bromine substitution alters the mechanism of P450 interaction (reversible vs. mechanism-based inhibition). The compound's crystal structure [2] provides atom-level detail for molecular docking into CYP3A4 active site models, enabling structure-based prediction of metabolic soft spots and guiding further optimization of the cyclopentane and phenyl substituents.

Chemical Biology Tool Development – Photoaffinity and Activity-Based Probes

The 4-bromo substituent can be replaced with a photoreactive group (e.g., diazirine or benzophenone) or an alkyne tag (for click chemistry) via palladium-catalyzed cross-coupling, converting CAS 1119392-06-1 into a photoaffinity probe or activity-based protein profiling (ABPP) tool [1]. The rigid, pre-organized conformation [2] ensures that the photoreactive group is presented in a defined orientation relative to the pyrazole-3-carboxamide pharmacophore, increasing the probability of crosslinking to the intended target rather than diffusing non-specifically. The compound's selectivity for 5-HT2A over 5-HT2C [3] and its kinase inhibition potential make it a suitable scaffold for developing target-engagement probes for neuropsychiatric or oncology target validation studies.

Quote Request

Request a Quote for N-(4-bromo-1H-pyrazol-3-yl)-1-phenylcyclopentane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.